3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]-
Overview
Description
3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]- is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the pyridinecarboxylic acid moiety. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the trifluoromethylphenyl group to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Coupling Reagents: Palladium catalysts, boronic acids
Major Products Formed
Oxidation Products: Carbonyl derivatives
Reduction Products: Amino derivatives
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a subject of interest in drug discovery and development.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can activate or inhibit biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-: Known for its herbicidal properties.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Uniqueness
3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]- stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. The combination of the hydroxy and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-hydroxy-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)7-2-1-3-8(4-7)18-11-10(12(20)21)5-9(19)6-17-11/h1-6,19H,(H,17,18)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPZBSPGQLJEAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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